Cas no 85-02-9 (Benzofquinoline)

Benzofquinoline is a heterocyclic organic compound characterized by a fused benzene and quinoline structure, offering unique chemical properties for specialized applications. Its rigid, planar framework and electron-rich aromatic system make it valuable in materials science, particularly as a building block for organic semiconductors, luminescent materials, and coordination chemistry. The compound's stability and tunable electronic properties enable its use in optoelectronic devices, such as OLEDs and photovoltaic cells. Additionally, benzofquinoline derivatives are explored in pharmaceutical research due to their potential bioactivity. Its versatility in synthesis and functionalization further enhances its utility in advanced chemical and industrial applications.
Benzofquinoline structure
Benzofquinoline structure
Product name:Benzofquinoline
CAS No:85-02-9
MF:C13H9N
MW:179.217262983322
MDL:MFCD00022235
CID:721360
PubChem ID:87563287

Benzofquinoline Chemical and Physical Properties

Names and Identifiers

    • Benzo[f]quinoline
    • 5,6-Benzoquinoline
    • Benzo[f]quinoline1000µg
    • β-Naphthoquinoline
    • 1-Azaphenanthrene
    • 5,6-Benzo[f]quinoline
    • NSC 9850
    • beta-Naphthoquinoline
    • Benzo(f)quinoline
    • Benzo(f)-quinoline
    • .beta.-Naphthoquinoline
    • 5,6-Benzo(f)quinoline
    • HCAUQPZEWLULFJ-UHFFFAOYSA-N
    • 525476DTML
    • DSSTox_CID_4585
    • DSSTox_RID_77457
    • DSSTox_GSID_24585
    • SMR000304535
    • benzo(f)chinolin
    • b-Naphthoquinoline
    • Maybridge1_004106
    • MLS000720006
    • MLS002415715
    • azaphenanthrene
    • Benzofquinoline
    • DTXSID2024585
    • NCGC00257031-01
    • NAPHTHOPYRIDINE
    • SCHEMBL50649
    • AMY15269
    • CS-0155780
    • Tox21_201772
    • BENZO(F)QUINOLINE [MI]
    • EU-0033365
    • InChI=1/C13H9N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-9
    • NSC9850
    • B0087
    • DTXCID804585
    • AKOS003342511
    • 5-20-08-00220 (Beilstein Handbook Reference)
    • MFCD00022235
    • NCGC00091878-01
    • CCRIS 800
    • NSC-9850
    • Q27260966
    • EINECS 201-582-0
    • HMS553C16
    • CAS-85-02-9
    • Tox21_303188
    • HMS3381C14
    • HMS2593G11
    • SR-01000640759-1
    • BRN 0120261
    • A903290
    • UNII-525476DTML
    • FT-0631392
    • NS00038739
    • CCG-51463
    • NCGC00259321-01
    • 85-02-9
    • CHEMBL1565107
    • NCGC00091878-02
    • AS-56840
    • BBL002307
    • DB-056839
    • Benzoquinoline, (f)
    • 1Azaphenanthrene
    • STK325158
    • 5,6Benzo(f)quinoline
    • betaNaphthoquinoline
    • BENZO(F)QUINOLONE
    • 5,6Benzoquinoline
    • MDL: MFCD00022235
    • Inchi: 1S/C13H9N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-9H
    • InChI Key: HCAUQPZEWLULFJ-UHFFFAOYSA-N
    • SMILES: N1C2C=CC3C(C=2C=CC=1)=CC=CC=3
    • BRN: 0120261

Computed Properties

  • Exact Mass: 179.073499g/mol
  • Surface Charge: 0
  • XLogP3: 3.5
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 179.073499g/mol
  • Monoisotopic Mass: 179.073499g/mol
  • Topological Polar Surface Area: 12.9Ų
  • Heavy Atom Count: 14
  • Complexity: 201
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0

Experimental Properties

  • Color/Form: A nearly colorless crystal
  • Density: 1.187±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 89.0 to 93.0 deg-C
  • Boiling Point: 350°C(lit.)
  • Flash Point: 166 °C
  • Refractive Index: 1.7270 (estimate)
  • Solubility: Almost insoluble (0.095 g/l) (25 º C),
  • PSA: 12.89000
  • LogP: 3.38800
  • Solubility: Soluble in ethanol \ ether \ hydrocarbons and carbon disulfide, slightly soluble in boiling water
  • Merck: 1105

Benzofquinoline Security Information

Benzofquinoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzofquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B51295-250mg
Benzo[f]quinoline
85-02-9 98% HPLC
250mg
¥486.0 2022-10-09
BAI LING WEI Technology Co., Ltd.
256824-12 * 50MG
Benzo[f]quinoline, 98%
85-02-9 98%
12 * 50MG
¥ 1212 2022-04-26
eNovation Chemicals LLC
D758281-5g
Benzo[f]quinoline
85-02-9 98%
5g
$635 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QF890-100mg
Benzofquinoline
85-02-9 98.0%(T)
100mg
¥386.0 2022-05-30
abcr
AB137214-1 g
Benzo[f]quinoline, 98%; .
85-02-9 98%
1g
€224.20 2023-05-09
Alichem
A189005578-1g
Benzo[f]quinoline
85-02-9 95%
1g
$255.30 2023-08-31
BAI LING WEI Technology Co., Ltd.
256824-250MG
Benzo[f]quinoline, 98%
85-02-9 98%
250MG
¥ 798 2022-04-26
abcr
AB137214-1g
Benzo[f]quinoline, 98%; .
85-02-9 98%
1g
€213.90 2025-03-19
Aaron
AR003OQX-200mg
Benzo[f]quinoline
85-02-9 98%
200mg
$53.00 2025-01-22
BAI LING WEI Technology Co., Ltd.
J92199672-1g
Benzo[f]quinoline
85-02-9
1g
¥3690 2023-11-24

Benzofquinoline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ,  Toluene ,  Water ;  15 h, 90 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  rt; overnight, rt
2.2 Reagents: Water
Reference
A general and efficient method for the synthesis of benzo-(iso)quinoline derivatives
Mamane, Victor; et al, Tetrahedron, 2008, 64(47), 10699-10705

Production Method 2

Reaction Conditions
1.1 Solvents: Ethylammonium nitrate ;  24 h, 60 °C
Reference
Nitroquinolines as dienophiles in polar Diels-Alder reactions. Influences of molecular solvents and ionic liquids
Cancian, Silvina; et al, International Electronic Conference on Synthetic Organic Chemistry, 2010, ,

Production Method 3

Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Toluene ;  6 h, reflux
Reference
A new multicomponent protocol for the synthesis of pyridines and fused pyridines via a formal aza [3 + 3] cycloaddition
Tenti, Giammarco; et al, Current Organic Synthesis, 2013, 10(4), 645-654

Production Method 4

Reaction Conditions
1.1 Reagents: Trimethyl phosphate ,  Lithium iodide Solvents: Tetrahydrofuran ;  16 h, rt → 65 °C; 65 °C → rt
1.2 Reagents: Potassium tert-butoxide ,  18-Crown-6 Solvents: Tetrahydrofuran ;  rt; rt → 65 °C; 6 h, 65 °C; 65 °C → rt
1.3 Reagents: Ammonia Solvents: Water
Reference
Deaminative ring contraction for the synthesis of polycyclic heteroaromatics: a concise total synthesis of toddaquinoline
Kirkeby, Emily K.; et al, ChemRxiv, 2023, 1, 1-7

Production Method 5

Reaction Conditions
1.1 Reagents: Phosphoric acid ,  Oxygen Solvents: 1,2-Dichloroethane ,  Water ;  24 h, 1 atm, 170 °C; 170 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  10 min, rt
Reference
Homologation of the Fischer Indolization: A Quinoline Synthesis via Homo-Diaza-Cope Rearrangement
Gerosa, Gabriela Guillermina ; et al, Angewandte Chemie, 2020, 59(46), 20485-20488

Production Method 6

Reaction Conditions
1.1 Reagents: Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  12 h, 60 °C
Reference
Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxides
Jeong, Jisu; et al, Chemical Communications (Cambridge, 2015, 51(32), 7035-7038

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  rt; overnight, rt
1.2 Reagents: Water
Reference
A general and efficient method for the synthesis of benzo-(iso)quinoline derivatives
Mamane, Victor; et al, Tetrahedron, 2008, 64(47), 10699-10705

Production Method 8

Reaction Conditions
1.1 Reagents: 1,1-Dimethylhydrazine Catalysts: Indium trichloride Solvents: Ethanol ;  30 min, rt
1.2 4 h, rt
1.3 Catalysts: Palladium Solvents: Toluene ;  16 h, reflux
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Toluene ;  6 h, reflux
Reference
A new multicomponent protocol for the synthesis of pyridines and fused pyridines via a formal aza [3 + 3] cycloaddition
Tenti, Giammarco; et al, Current Organic Synthesis, 2013, 10(4), 645-654

Production Method 9

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Tetrabutylammonium iodide ,  Bis(triphenylphosphine) nickel dibromide Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Solvents: Tetrahydrofuran ;  24.5 h, 50 °C; 50 °C → rt
1.3 Reagents: Ammonia Solvents: Water ;  rt
2.1 Reagents: Trimethyl phosphate ,  Lithium iodide Solvents: Tetrahydrofuran ;  16 h, rt → 65 °C; 65 °C → rt
2.2 Reagents: Potassium tert-butoxide ,  18-Crown-6 Solvents: Tetrahydrofuran ;  rt → 65 °C; 6 h, 65 °C; 65 °C → rt
2.3 Reagents: Ammonia Solvents: Water ;  rt
Reference
Deaminative ring contraction for the synthesis of polycyclic heteroaromatics: a concise total synthesis of toddaquinoline
Kirkeby, Emily K.; et al, Chemical Science, 2023, 14(38), 10508-10514

Production Method 10

Reaction Conditions
Reference
Synthesis of heterocyclic systems: a new synthesis of benzoquinolines and benzindoles
Nasipuri, D.; et al, Indian Journal of Chemistry, 1976, (11), 819-22

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, 111 °C; 111 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
Reference
Quinoline synthesis by improved Skraup-Doebner-Von Miller reactions utilizing acrolein diethyl acetal
Ramann, Ginelle A.; et al, Tetrahedron Letters, 2015, 56(46), 6436-6439

Production Method 12

Reaction Conditions
1.1 Reagents: Oxygen
Reference
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

Production Method 13

Reaction Conditions
1.1 Catalysts: Sodium carbonate
Reference
Structure and synthesis of Reed's base (1,3-dimethyl-5,6-benzoquinoline)
Singh, Prem Narayan; et al, Indian Journal of Chemistry, 1976, (12), 973-4

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Arsenic acid (H3AsO4) Solvents: Water ;  140 °C; 140 °C; 4 h, 150 - 155 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9, 150 - 155 °C
2.1 Solvents: Water ;  heated
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Benzo[f]quinoline. Synthesis and structural analysis
Bejan, Vasilichia; et al, Revista de Chimie (Bucharest, 2011, 62(2), 199-200

Production Method 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid ,  2,4,6-Trimethylpyridine ,  Palladium diacetate Solvents: 1,3-Propanediol ;  16 h, 150 °C
Reference
Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines
Li, Jixing; et al, Journal of Organic Chemistry, 2017, 82(6), 3284-3290

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen
Reference
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

Production Method 17

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  Tri-tert-butylphosphine Solvents: Toluene ;  24 h, 100 °C
2.1 Reagents: Phosphoric acid ,  Oxygen Solvents: 1,2-Dichloroethane ,  Water ;  24 h, 1 atm, 170 °C; 170 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  10 min, rt
Reference
Homologation of the Fischer Indolization: A Quinoline Synthesis via Homo-Diaza-Cope Rearrangement
Gerosa, Gabriela Guillermina ; et al, Angewandte Chemie, 2020, 59(46), 20485-20488

Production Method 18

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
2.1 Catalysts: Sodium carbonate
Reference
Structure and synthesis of Reed's base (1,3-dimethyl-5,6-benzoquinoline)
Singh, Prem Narayan; et al, Indian Journal of Chemistry, 1976, (12), 973-4

Production Method 19

Reaction Conditions
1.1 Solvents: Water ;  heated
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Benzo[f]quinoline. Synthesis and structural analysis
Bejan, Vasilichia; et al, Revista de Chimie (Bucharest, 2011, 62(2), 199-200

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